molecular formula C18H24N2O5 B2664395 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 899982-27-5

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxybenzyl)oxalamide

Cat. No.: B2664395
CAS No.: 899982-27-5
M. Wt: 348.399
InChI Key: FEFRDSWIWUYDIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C18H24N2O5 and its molecular weight is 348.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroprotective and Analgesic Applications

  • Serotonin Receptor Agonism and Pain Management: Research has identified derivatives of the compound as potent and selective agonists for the 5-HT1A receptor, with promising neuroprotective and antinociceptive activities, suggesting a new strategy for pain control. Such compounds show potential for treating neurological disorders and managing pain through serotonin receptor modulation (Franchini et al., 2017).

Molecular Probing and Sensing

  • Mercury Ion Detection: A novel spirooxazine derivative has been synthesized for the colorimetric detection of mercury ions, demonstrating superior selectivity and sensitivity. This application is crucial for environmental monitoring and the detection of toxic substances (Pattaweepaiboon et al., 2020).

Antimicrobial Activity

  • Oxidovanadium(V) and Dioxidomolybdenum(VI) Complexes: The compound has been used as a ligand to prepare complexes with oxidovanadium(V) and dioxidomolybdenum(VI), which have been characterized and shown to exhibit good antimicrobial activity. This application highlights its potential in developing new antimicrobial agents (Sang et al., 2020).

Drug Design and Receptor Interactions

  • Receptor Binding Profiles: The compound's derivatives have been evaluated for their receptor binding profiles, particularly in relation to adrenoceptors and serotonin receptors. Such studies are foundational for the design of new drugs with specific receptor targets, contributing to the development of treatments for various disorders, including cardiovascular diseases (Franchini et al., 2014).

Chemical Synthesis and Structural Analysis

  • Synthetic Pathways: The compound has also been the focus of synthetic chemistry research, exploring novel synthetic routes and structural analyses. This research contributes to the broader field of organic chemistry by developing new methods for synthesizing complex molecules (Alonso et al., 2005).

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-23-14-6-4-13(5-7-14)10-19-16(21)17(22)20-11-15-12-24-18(25-15)8-2-3-9-18/h4-7,15H,2-3,8-12H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFRDSWIWUYDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2COC3(O2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.